2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide
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Overview
Description
2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom attached to the benzamide core, with a 5-chloro-3-fluoropyridin-2-yl group linked via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the pyridine derivative. The fluoropyridine can be synthesized through nucleophilic substitution reactions, where a fluorine atom is introduced into the pyridine ring . The subsequent steps involve the formation of the ethyl linkage and the attachment of the benzamide group. Common reagents used in these reactions include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation or reduction reactions can lead to different functionalized derivatives .
Scientific Research Applications
2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of the fluoropyridine moiety allows it to interact with various biological targets, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the pyridine ring, makes it particularly interesting for various applications .
Properties
CAS No. |
830348-12-4 |
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Molecular Formula |
C14H11BrClFN2O |
Molecular Weight |
357.60 g/mol |
IUPAC Name |
2-bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C14H11BrClFN2O/c15-11-4-2-1-3-10(11)14(20)18-6-5-13-12(17)7-9(16)8-19-13/h1-4,7-8H,5-6H2,(H,18,20) |
InChI Key |
UNTWKYOAKLVYHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)Cl)F)Br |
Origin of Product |
United States |
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